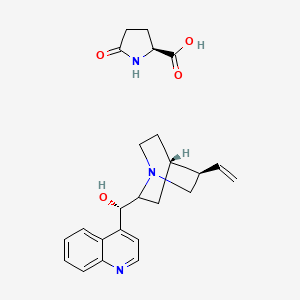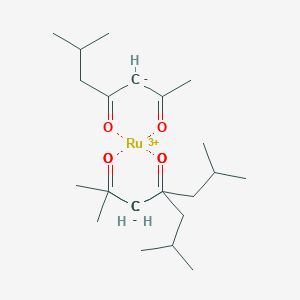
Tris(6-methyl-2,4-heptanedionato)ruthenium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(6-methyl-2,4-heptanedionato)ruthenium is an organometallic compound that features ruthenium as its central metal atom coordinated with three 6-methyl-2,4-heptanedionato ligands. This compound is known for its stability and versatility in various chemical reactions and applications, particularly in the field of material science and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(6-methyl-2,4-heptanedionato)ruthenium typically involves the reaction of ruthenium trichloride with 6-methyl-2,4-heptanedione in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as ethanol or acetone. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors, and the purification process includes multiple recrystallization steps to achieve the desired purity.
化学反応の分析
Types of Reactions
Tris(6-methyl-2,4-heptanedionato)ruthenium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to lower oxidation state species, often using reducing agents like hydrogen or hydrazine.
Substitution: The ligands in the compound can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and peracids.
Reduction: Reducing agents such as hydrogen gas, hydrazine, and sodium borohydride are frequently used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heating or the use of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ruthenium dioxide, while reduction reactions can produce lower oxidation state ruthenium complexes. Substitution reactions result in the formation of new ruthenium-ligand complexes with different properties and applications.
科学的研究の応用
Tris(6-methyl-2,4-heptanedionato)ruthenium has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other ruthenium complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of anticancer agents.
作用機序
The mechanism by which Tris(6-methyl-2,4-heptanedionato)ruthenium exerts its effects involves the coordination of the ruthenium center with various ligands, which can influence its reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the ruthenium center. For example, in catalytic applications, the compound may facilitate the activation of substrates through coordination and electron transfer processes .
類似化合物との比較
Similar Compounds
Tris(2,4-pentanedionato)ruthenium: Similar in structure but with different ligand substituents, leading to variations in reactivity and applications.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium: Another closely related compound with different steric and electronic properties.
Tris(2,2’-bipyridyl)ruthenium(II): Known for its use in electrochemiluminescence and other analytical applications.
Uniqueness
Tris(6-methyl-2,4-heptanedionato)ruthenium is unique due to its specific ligand structure, which imparts distinct steric and electronic properties. These properties influence its reactivity, stability, and suitability for various applications, making it a valuable compound in both research and industrial settings.
特性
CAS番号 |
93805-28-8 |
|---|---|
分子式 |
C24H39O6Ru |
分子量 |
524.6 g/mol |
IUPAC名 |
6-methylheptane-2,4-dione;ruthenium(3+) |
InChI |
InChI=1S/3C8H13O2.Ru/c3*1-6(2)4-8(10)5-7(3)9;/h3*5-6H,4H2,1-3H3;/q3*-1;+3 |
InChIキー |
SKEIDLHYXGSKSI-UHFFFAOYSA-N |
異性体SMILES |
CC(C/C(=C/C(=O)C)/O)C.CC(C/C(=C/C(=O)C)/O)C.CC(C/C(=C/C(=O)C)/O)C.[Ru] |
正規SMILES |
CC(C)CC(=O)[CH-]C(=O)C.CC(C)CC(=O)[CH-]C(=O)C.CC(C)CC(=O)[CH-]C(=O)C.[Ru+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


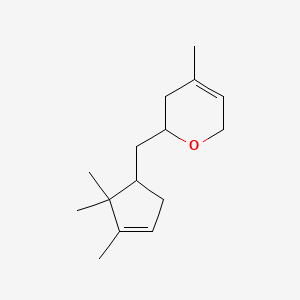
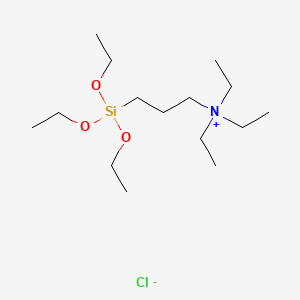
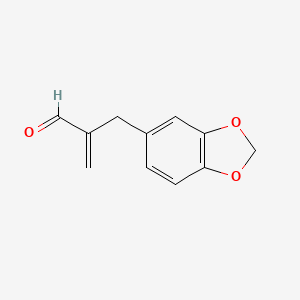



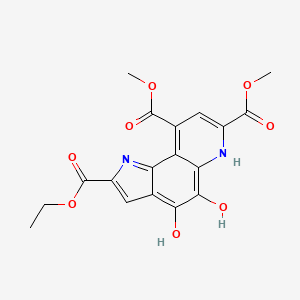

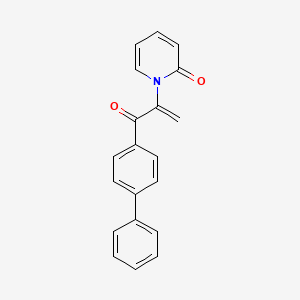


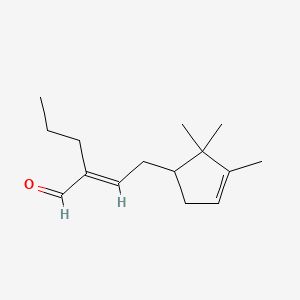
![2-(2-Aminoethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12682026.png)
